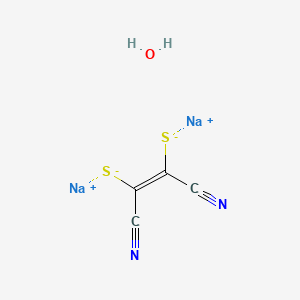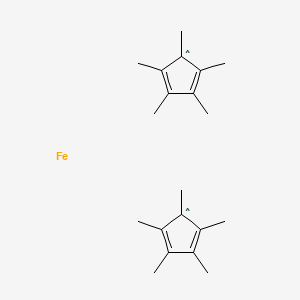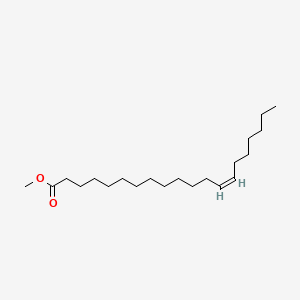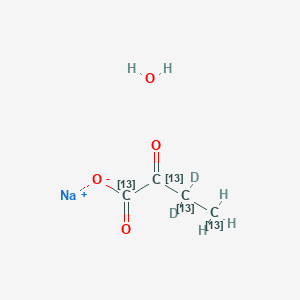
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is a labeled compound used primarily in scientific research. It is a derivative of butanoic acid, where specific carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium, respectively. This isotopic labeling makes it a valuable tool in various biochemical and physiological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves multiple steps. The starting material is typically a butanoic acid derivative, which undergoes isotopic substitution reactions to replace specific hydrogen and carbon atoms with deuterium and carbon-13. The reaction conditions often require the use of deuterated reagents and catalysts to facilitate the isotopic exchange.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic labeling is precise and consistent.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the deuterium or carbon-13 labeled atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes where isotopic labeling provides insights into the behavior of compounds under various conditions.
Wirkmechanismus
The mechanism of action of sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate involves its incorporation into biochemical pathways where it acts as a labeled analog of naturally occurring compounds. The deuterium and carbon-13 labels allow researchers to track its movement and transformation within these pathways, providing detailed information on the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2,2-dideuterio-2-hydroxyethanethiolate
- Sodium;ethyl 3-oxobutanoate
- Sodium,ethyl 3-oxobutanoate
- 2,2-dideuterio-3-oxobutanoic acid ethyl ester
- 2,2-dideuterio-3-oxobutanoic acid methyl ester
Uniqueness
What sets sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate apart from similar compounds is its specific isotopic labeling, which provides unique insights into biochemical and physiological processes. The combination of deuterium and carbon-13 labels allows for more precise tracking and analysis compared to compounds labeled with only one type of isotope.
Eigenschaften
Molekularformel |
C4H7NaO4 |
|---|---|
Molekulargewicht |
148.069 g/mol |
IUPAC-Name |
sodium;3,3-dideuterio-2-oxo(1,2,3,4-13C4)butanoate;hydrate |
InChI |
InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1,2+1D2,3+1,4+1;; |
InChI-Schlüssel |
PVLJVKQSCAHPPR-WVMSAXHDSA-M |
Isomerische SMILES |
[2H][13C]([2H])([13CH3])[13C](=O)[13C](=O)[O-].O.[Na+] |
Kanonische SMILES |
CCC(=O)C(=O)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)


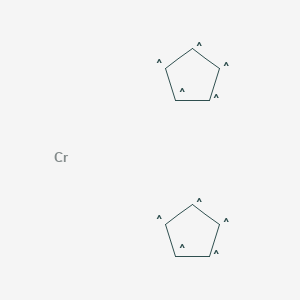




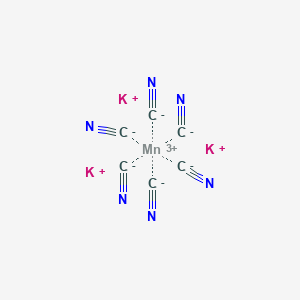
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
